molecular formula C13H13NO2 B1459082 Ethyl 2-(quinolin-5-yl)acetate CAS No. 1261460-65-4

Ethyl 2-(quinolin-5-yl)acetate

Cat. No.: B1459082
CAS No.: 1261460-65-4
M. Wt: 215.25 g/mol
InChI Key: MEOBXRFEAMUTRU-UHFFFAOYSA-N
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Description

Ethyl 2-(quinolin-5-yl)acetate is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(quinolin-5-yl)acetate typically involves the esterification of 2-(quinolin-5-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(quinolin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(quinolin-5-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(quinolin-5-yl)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. This property is particularly useful in anticancer research. Additionally, the compound can inhibit certain enzymes, leading to its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(quinolin-5-yl)acetate stands out due to its ester functional group, which enhances its solubility and reactivity compared to other quinoline derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-quinolin-5-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOBXRFEAMUTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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